N-[(2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide
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Overview
Description
N-[(2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyphenyl group, a carbamothioyl group, and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide typically involves the reaction of 2-hydroxyaniline with 4-methylbenzoyl chloride in the presence of a base, followed by the addition of carbon disulfide and an amine. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include dichloromethane or ethanol.
Catalyst/Base: Triethylamine or pyridine is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Steps: Such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbamothioyl group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions often involve a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N-[(2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets. For example:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Binding: It can bind to proteins, altering their function or stability.
Pathways Involved: The compound may affect signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxyphenyl)carbamothioyl]-3-methylbenzamide
- N-[(2-hydroxyphenyl)carbamothioyl]-2,2-dimethylpropanamide
- N-[(2-hydroxyphenyl)carbamothioyl]cyclohexanecarboxamide
Uniqueness
N-[(2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the 4-methyl group on the benzamide ring can affect its steric and electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10-6-8-11(9-7-10)14(19)17-15(20)16-12-4-2-3-5-13(12)18/h2-9,18H,1H3,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAAARFTYBYVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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